Phenazine-2,3-diamine

Overview

Description

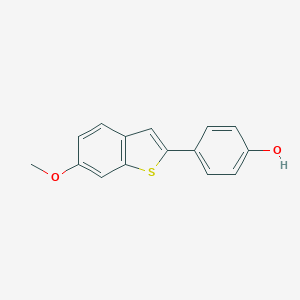

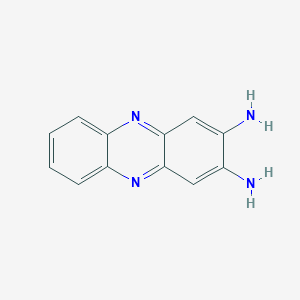

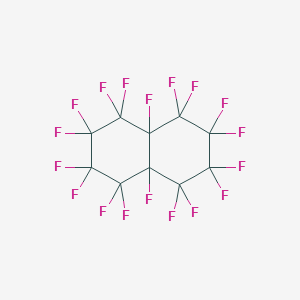

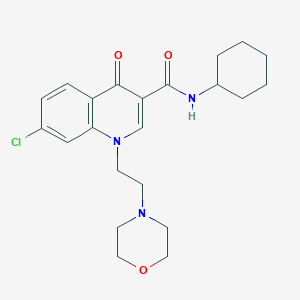

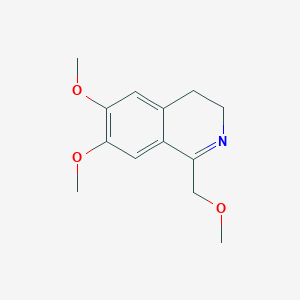

Phenazine-2,3-diamine, also known as 2,3-DIAMINOPHENAZINE, is a planar electron-rich heterocyclic diamine . It’s of particular interest to both chemists and biochemists due to its rich organic chemistry and intense luminescence .

Synthesis Analysis

The synthesis of this compound has been a topic of interest in the field of organic chemistry. One approach involves the condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular formula of this compound is C12H10N4 . The structure of this compound in its non-protonated form has been reported, and it features intriguing crystal packing, which includes π–π, hydrogen- and T-bonded interactions .Chemical Reactions Analysis

This compound is known for its rich organic chemistry. It’s been suggested that there might be a cooperative process of this compound oligomerization during adsorption .Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.23 g/mol . It’s an electron-rich compound, which contributes to its intense luminescence .Scientific Research Applications

Crystallography and Molecular Interactions

Phenazine-2,3-diamine, also known as DAP (C12H10N4), is a planar electron-rich heterocyclic diamine that has garnered interest in the fields of chemistry and biochemistry. Its rich organic chemistry and intense luminescence make it a subject of study. One of the significant achievements in this area is the determination of the first structure of DAP in its non-protonated form. This study revealed intriguing crystal packing in DAP, featuring pi-pi, hydrogen, and T-bonded interactions, which is crucial for understanding molecular interactions and the formation of various molecular structures.

Surface Science and Material Properties

This compound has also been studied for its applications in surface science, particularly in the context of MoSe2 (Molybdenum diselenide) mirror twin boundaries (MTBs). The atomic structures of MoSe2 were analyzed using high-resolution techniques, revealing a mosaic surface composed of alternating semiconducting and metallic regions. This unique arrangement is believed to enable site-selective behavior on the nanoscale, which can be crucial for applications like adsorption and catalysis. The study of this compound in this context helps in understanding how these molecular structures affect the electronic properties of materials, thereby informing the development of new materials with specific desired properties.

Mechanism of Action

Target of Action

Phenazine-2,3-diamine, also known as 2,3-Phenazinediamine, is a derivative of phenazine . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc Phenazines are known to interact with various cellular components, modifying cellular redox states, acting as cell signals that regulate patterns of gene expression, contributing to biofilm formation and architecture, and enhancing bacterial survival .

Mode of Action

Phenazines, in general, serve as electron shuttles to alternate terminal acceptors . They can modify cellular redox states, which can lead to changes in cellular function and survival .

Biochemical Pathways

This compound is likely to affect multiple biochemical pathways due to its broad range of biological activities. For instance, phenazines have been shown to induce reactive oxygen species (ROS)-mediated apoptotic death, which could lead to the production of intracellular ROS .

Result of Action

Phenazines are known to have a wide spectrum of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . These effects suggest that this compound may have similar impacts on cellular function and survival.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the synthesis of phenazines has been shown to be influenced by environmental conditions . Additionally, the fluorescence properties of this compound, which have broad applications in luminescence, electrochemistry, and biochemistry , may be affected by environmental factors such as pH and solvent polarity .

Future Directions

Biochemical Analysis

Biochemical Properties

Phenazine-2,3-diamine serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . It acts as a cell signal that regulates patterns of gene expression, contributes to biofilm formation and architecture, and enhances bacterial survival .

Cellular Effects

This compound has diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . In plants, this compound may influence growth and elicit induced systemic resistance .

Molecular Mechanism

The molecular mechanism of action of this compound is largely due to its redox activity . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name |

phenazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPGINJWPPHRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984097 | |

| Record name | 2,3-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

655-86-7 | |

| Record name | 2,3-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine-2,3-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B20H27U1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Phenazine-2,3-diamine and its significance?

A1: this compound (DAP) is a planar, electron-rich heterocyclic diamine. Its crystal structure reveals a non-protonated form with intriguing packing features, including pi-pi, hydrogen, and T-bonded interactions. [] This understanding of its crystal structure is crucial for researchers exploring its use in crystal engineering, particularly for designing materials with specific properties related to water clustering. []

Q2: How does the structure of this compound influence its optical properties?

A2: this compound exhibits strong luminescence, making it interesting for various applications. Research indicates that incorporating electron-accepting or electron-donating substituents, donor-acceptor systems, and/or π-extended systems onto the this compound core can significantly impact its HOMO-LUMO energy gap and thus fine-tune its absorption and emission spectra. [] This tunability allows for the development of colorful Salen-type Schiff bases with potential applications in optoelectronics and materials science.

Q3: Can this compound act as a building block for more complex molecules?

A3: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it reacts with 2-hydroxy aromatic aldehydes to yield 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol derivatives. [] These derivatives exhibit interesting fluorescence properties, with potential applications in areas such as fluorescent probes and sensors.

Q4: Have there been any computational studies conducted on this compound derivatives?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the molecular architecture and optoelectronic properties of Schiff bases derived from this compound. [] These studies provide valuable insights into the electronic structure, reactivity, and potential non-linear optical properties of these compounds.

Q5: Is there evidence of this compound forming nanoparticles with unique optical characteristics?

A6: Research suggests that this compound can aggregate to form a core structure within carbon nanodots (CNDs), influencing their optical properties. [] Specifically, this compound is believed to be a major component in red-emissive CNDs synthesized from o-phenylenediamine. Understanding this aggregation behavior is crucial for tailoring the properties of CNDs for applications like bioimaging and sensing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)